2-Fluoro-4-iodo-1-isobutoxybenzene
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Overview
Description
2-Fluoro-4-iodo-1-isobutoxybenzene is an organic compound with the molecular formula C10H12FIO It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine and iodine atoms, respectively, and the hydrogen atom at position 1 is replaced by an isobutoxy group
Preparation Methods
The synthesis of 2-Fluoro-4-iodo-1-isobutoxybenzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the condensation of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4-(1H,3H)-dione with 2-methyl malonic acid in the presence of acetic anhydride .
Chemical Reactions Analysis
2-Fluoro-4-iodo-1-isobutoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon–carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-iodo-1-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-1-isobutoxybenzene involves its interaction with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon–carbon bonds . The specific molecular targets and pathways depend on the context of its application, such as in drug development or material synthesis.
Comparison with Similar Compounds
2-Fluoro-4-iodo-1-isobutoxybenzene can be compared with other similar compounds, such as:
2-Fluoro-4-iodotoluene: This compound has a similar structure but with a methyl group instead of an isobutoxy group.
2-Fluoro-4-iodo-1-methylbenzene: Another similar compound with a methyl group at position 1 instead of an isobutoxy group.
The uniqueness of this compound lies in its isobutoxy group, which can impart different chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-fluoro-4-iodo-1-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQZEXFVBHHKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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